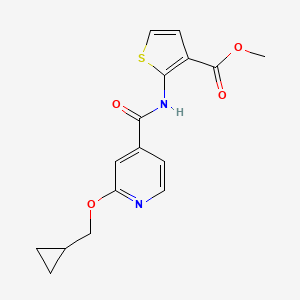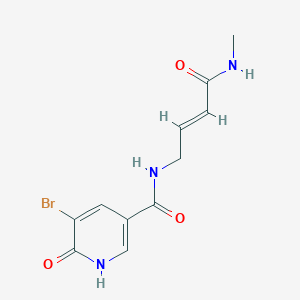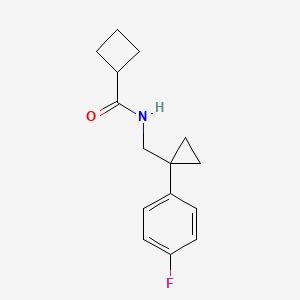![molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7](/img/structure/B2778652.png)
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of 3,4-dihydroquinolin-1(2H)-one . This class of compounds is known for their bioactive properties and are often used in plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives, including the compound , is typically achieved using the Castagnoli–Cushman reaction . This reaction is a diversity-oriented synthesis method that allows for the creation of a wide range of derivatives .Molecular Structure Analysis
The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is determined by extensive 1D and 2D NMR, and MS measurements . The structure of these derivatives is crucial for their bioactivity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are typically mediated by Brønsted or Lewis acids . These reactions involve sequential reactions of 2-alkynylanilines with ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives are largely determined by their molecular structure. The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed through three-dimensional quantitative structure–activity relationship (3D-QSAR) studies .科学的研究の応用
Solvation Effects and Gel Formation
Research into structurally related imide derivatives has shown that solvation can significantly influence reaction paths and the formation of gels. For instance, the reaction of 1,8-naphthalic anhydride with different diamines in various solvents leads to distinct products with unique physical properties, such as gel formation in mixed solvents like water and DMSO. This highlights the potential utility of similar compounds in creating novel materials with specific properties controlled by solvent interactions (Singh & Baruah, 2008).
Applications in Organic Light Emitting Diodes (OLEDs)
The electron acceptor properties of benzoisoquinoline-1,3-dione derivatives have been utilized in the development of thermally activated delayed fluorescent (TADF) emitters for OLEDs. These compounds exhibit significant electron deficiency, enhancing their performance as red TADF emitters and potentially leading to high-efficiency red OLEDs (Yun & Lee, 2017).
Inhibitors for Tumor-Associated Carbonic Anhydrases
Compounds based on the hydroxyquinoline-2,4-dione scaffold, which shares a structural motif with the chemical , have been identified as potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. These findings suggest a pathway for the development of novel anticancer agents targeting specific tumor microenvironments (Falsini et al., 2017).
Environmental and Biological Impacts
Investigations into related compounds, such as benz[g]isoquinoline-5,10-dione, have shed light on their environmental and biological impacts. These studies contribute to our understanding of the ecological and toxicological effects of chemically related substances, which is crucial for assessing the safety and environmental risks of new chemical entities (Ma et al., 1984).
Novel Synthetic Pathways
Research into isoquinoline derivatives has led to the development of new synthetic methodologies. For example, one-pot syntheses utilizing Ugi-4CR post-transformation strategies have enabled the efficient creation of diverse isoquinoline-3-ones and related compounds. These methods offer promising approaches for the rapid synthesis of complex molecules with potential applications in medicinal chemistry and material science (Che et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOIMOOIUSDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)
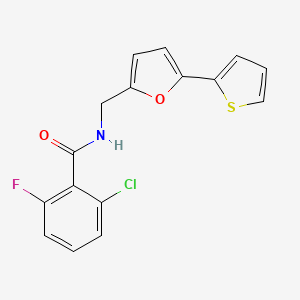
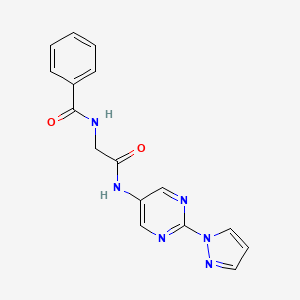
![4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2778576.png)
![3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid](/img/structure/B2778577.png)
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
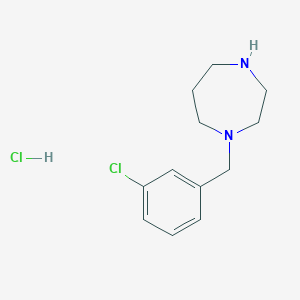
![(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide](/img/structure/B2778583.png)
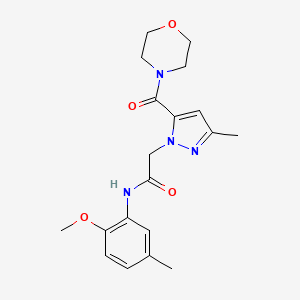
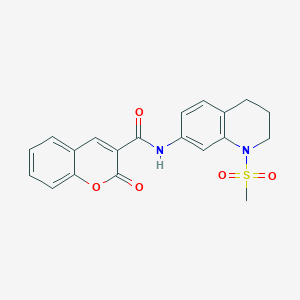
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
